molecular formula C7H4Cl3NO B3405939 (Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride CAS No. 1782938-75-3

(Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride

Cat. No. B3405939
CAS RN: 1782938-75-3
M. Wt: 224.5 g/mol
InChI Key: LXWQVTNZUIURFE-UHFFFAOYSA-N
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Description

(Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride, also known as DCPIB, is a compound that has gained attention in scientific research due to its ability to selectively block volume-regulated anion channels (VRACs).

Mechanism of Action

(Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride blocks VRACs by binding to a specific site on the channel protein. This binding leads to a conformational change in the protein, which prevents the passage of anions through the channel. This compound has been shown to be highly selective for VRACs and does not affect other ion channels.
Biochemical and Physiological Effects:
This compound has been shown to inhibit cell migration and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and protect against ischemia-reperfusion injury. Additionally, this compound has been used to study the role of VRACs in cell volume regulation and ion homeostasis.

Advantages and Limitations for Lab Experiments

(Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride is a highly selective inhibitor of VRACs, which makes it a valuable tool for studying the role of these channels in various biological processes. However, its potency and selectivity may vary depending on the cell type and experimental conditions. Additionally, this compound has limited solubility in aqueous solutions, which may affect its efficacy in some experiments.

Future Directions

There are several future directions for research on (Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride. One area of interest is the development of more potent and selective VRAC inhibitors. Another area of research is the identification of novel VRAC activators, which may have therapeutic potential in diseases such as cystic fibrosis. Additionally, this compound may have applications in the development of new cancer therapies and in the study of other ion channels involved in cell volume regulation.

Scientific Research Applications

(Z)-2,6-dichloro-N-hydroxybenzimidoyl chloride has been extensively studied for its ability to selectively block VRACs, which are involved in cell volume regulation, apoptosis, and cell migration. VRACs have also been implicated in various diseases, including cancer, cystic fibrosis, and ischemia. This compound has been used to study the role of VRACs in these diseases and to develop potential therapeutic strategies.

properties

IUPAC Name

2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWQVTNZUIURFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=NO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6579-27-7
Record name 2,6-DICHLOROBENZALDCHLOROXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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